![molecular formula C14H30O3Si B14310837 Octanoic acid, 2,2-dimethyl-3-[(trimethylsilyl)oxy]-, methyl ester CAS No. 112611-72-0](/img/structure/B14310837.png)
Octanoic acid, 2,2-dimethyl-3-[(trimethylsilyl)oxy]-, methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Octanoic acid, 2,2-dimethyl-3-[(trimethylsilyl)oxy]-, methyl ester: is a chemical compound with the molecular formula C11H22O2 and a molecular weight of 186.2912 g/mol . . It is a derivative of octanoic acid, which is a medium-chain fatty acid commonly found in various plant and animal sources.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Octanoic acid, 2,2-dimethyl-3-[(trimethylsilyl)oxy]-, methyl ester typically involves the esterification of 2,2-dimethyloctanoic acid with methanol in the presence of an acid catalyst . The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction can be represented as follows:
2,2-dimethyloctanoic acid+methanolacid catalystmethyl 2,2-dimethyloctanoate+water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous esterification processes using fixed-bed reactors. The use of heterogeneous acid catalysts such as sulfonated resins can enhance the efficiency and selectivity of the reaction . The reaction conditions are optimized to achieve high yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Octanoic acid, 2,2-dimethyl-3-[(trimethylsilyl)oxy]-, methyl ester: undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to the corresponding acid and alcohol in the presence of water and an acid or base catalyst.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as .
Oxidation: The ester can be oxidized to form carboxylic acids or other oxidation products using strong oxidizing agents.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: in anhydrous ether.
Oxidation: or .
Major Products
Hydrolysis: and .
Reduction: .
Oxidation: or other oxidation products.
Wissenschaftliche Forschungsanwendungen
Octanoic acid, 2,2-dimethyl-3-[(trimethylsilyl)oxy]-, methyl ester: has various applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.
Biology: Studied for its potential biological activities and interactions with enzymes and other biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.
Industry: Used in the production of specialty chemicals, flavors, and fragrances.
Wirkmechanismus
The mechanism of action of Octanoic acid, 2,2-dimethyl-3-[(trimethylsilyl)oxy]-, methyl ester involves its interaction with various molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in further biochemical reactions. The compound may also interact with enzymes and receptors, modulating their activity and leading to various physiological effects.
Vergleich Mit ähnlichen Verbindungen
Octanoic acid, 2,2-dimethyl-3-[(trimethylsilyl)oxy]-, methyl ester: can be compared with other similar compounds such as:
Octanoic acid, methyl ester: (methyl octanoate)
Octanoic acid, 2-methyl-, methyl ester: (methyl 2-methyloctanoate)
Octanoic acid, 2-methoxy-, methyl ester: (methyl 2-methoxyoctanoate)
These compounds share similar structural features but differ in their functional groups and chemical properties. The presence of the trimethylsilyl group in This compound imparts unique reactivity and stability, making it distinct from other related compounds.
Eigenschaften
| 112611-72-0 | |
Molekularformel |
C14H30O3Si |
Molekulargewicht |
274.47 g/mol |
IUPAC-Name |
methyl 2,2-dimethyl-3-trimethylsilyloxyoctanoate |
InChI |
InChI=1S/C14H30O3Si/c1-8-9-10-11-12(17-18(5,6)7)14(2,3)13(15)16-4/h12H,8-11H2,1-7H3 |
InChI-Schlüssel |
QYMDTMAETXFTTD-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC(C(C)(C)C(=O)OC)O[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[(5,6-Dichloro-1H-benzimidazol-2-yl)sulfanyl]methyl}-1,3-benzothiazole](/img/structure/B14310768.png)
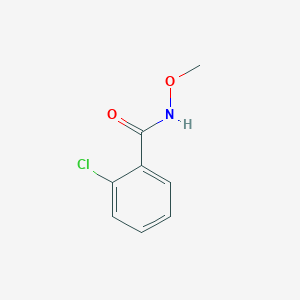
![3-[2-(2H-Imidazol-2-ylidene)hydrazinyl]-2-(methoxycarbonyl)benzoate](/img/structure/B14310770.png)


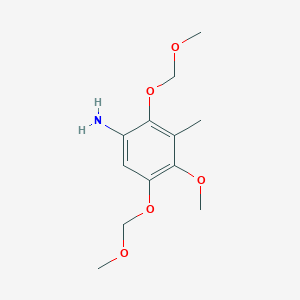
![5-[(1H-Pyrrol-1-yl)methyl]furan-2(5H)-one](/img/structure/B14310802.png)
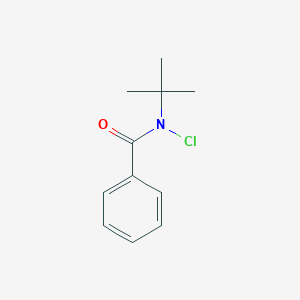
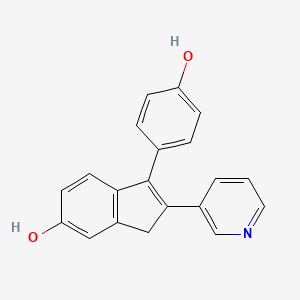
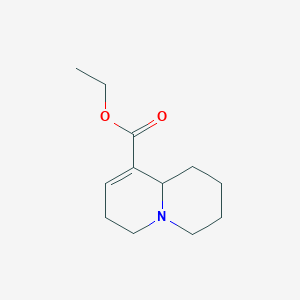
![7-Isothiocyanatobicyclo[4.4.1]undeca-1,3,5,7,9-pentaene](/img/structure/B14310833.png)
